

Technical Support Center: Investigating GSK3739936-Induced Lipid Vacuolation

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Compound of Interest

Compound Name: GSK3739936

Cat. No.: B15563683

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This technical support guide is intended for researchers, scientists, and drug development professionals investigating findings of lipid vacuolation in rat toxicology studies of **GSK3739936**. This resource provides troubleshooting advice, frequently asked questions, and standardized protocols to help characterize and understand this phenomenon.

Frequently Asked Questions (FAQs)

Q1: What is **GSK3739936** and what is its known association with lipid vacuolation?

A1: **GSK3739936** (also known as BMS-986180) is an allosteric inhibitor of HIV-1 integrase.[1][2][3] Preclinical toxicology studies have shown that **GSK3739936** can cause lipid vacuolation in the liver and kidneys of rats at a dose of 500 mg/kg/day.[4] This finding necessitated the development of in vitro screening assays to assess this specific liability in other compounds of the same class.[4]

Q2: What is lipid vacuolation and how does it differ from phospholipidosis?

A2: Lipid vacuolation is a general term for the formation of lipid-filled vacuoles in the cytoplasm of cells. This can involve neutral lipids (like triglycerides) or phospholipids. Drug-induced phospholipidosis (DIPL) is a specific type of lysosomal storage disorder characterized by the excessive accumulation of phospholipids within lysosomes, often appearing as concentric lamellar bodies on electron microscopy.[5][6][7] DIPL is commonly caused by cationic amphiphilic drugs (CADs), which interfere with lysosomal phospholipase activity.[7][8][9] The

vacuolation observed with **GSK3739936** may be a form of DIPL, but this would require specific investigation to confirm.

Q3: What is the proposed mechanism for drug-induced phospholipidosis?

A3: There are two main hypotheses.^[7] The first suggests that the drug, often a cationic amphiphilic molecule, binds directly to phospholipids, creating a drug-lipid complex that is resistant to breakdown and accumulates in lysosomes.^{[7][9]} The second hypothesis proposes that the drug inhibits the activity of lysosomal phospholipases (like LPLA2), enzymes responsible for breaking down phospholipids, leading to their accumulation.^{[7][8][9]} The drugs can become trapped in the acidic environment of the lysosome, concentrating their inhibitory effect.^{[5][6]}

Q4: Is the observed lipid vacuolation reversible?

A4: Generally, drug-induced phospholipidosis is considered a reversible process.^{[7][8]} When the causative drug is withdrawn, the accumulated lipids are typically cleared from the cells.^[7] However, the timeline and completeness of this reversal can depend on the specific compound, the duration of exposure, the dose, and the affected organ.

Q5: How can I confirm if the vacuoles I'm observing contain neutral lipids or phospholipids?

A5: Specific histological stains can differentiate lipid types. Oil Red O is a lysochrome dye used to stain neutral lipids (triglycerides and cholesteryl esters) a vibrant red color. Specialized stains combined with transmission electron microscopy (TEM) are the gold standard for identifying the characteristic lamellar bodies of phospholipidosis.

Troubleshooting Guide

This guide addresses common issues encountered when investigating lipid vacuolation in tissues from toxicology studies.

Observed Issue	Potential Cause(s)	Recommended Action(s)
High variability in vacuolation severity between animals in the same dose group.	1. Biological variability.2. Inconsistent tissue fixation.3. Differences in tissue processing time.	1. Increase the number of animals per group (n) to improve statistical power.2. Standardize fixation protocols strictly (time, temperature, fixative volume).3. Ensure all tissue samples are processed on the same timeline from necropsy to embedding.
Faint or inconsistent Oil Red O staining in frozen liver/kidney sections.	1. Suboptimal tissue freezing.2. Sections are too thick or too thin.3. Staining solution is old or improperly prepared.4. Lipids were dissolved during processing.	1. Snap-freeze tissue in isopentane cooled by liquid nitrogen to prevent ice crystal artifacts.2. Cut frozen sections at a consistent thickness, typically 8-10 μm .3. Prepare Oil Red O working solution fresh for each use and filter it well. [10] 4. Avoid alcohols and xylene; use an aqueous mounting medium. [11]
Cannot resolve vacuole contents with light microscopy.	The vacuoles are too small, or the contents are not neutral lipids.	Proceed to Transmission Electron Microscopy (TEM) analysis. TEM provides the necessary resolution to observe the ultrastructure of the vacuoles and identify lamellar bodies characteristic of phospholipidosis. [9]
In vitro (e.g., HepG2 cells) results do not correlate with in vivo rat data.	1. Differences in metabolic competency between cell lines and whole organisms.2. The cell line may lack specific transporters involved in drug uptake in vivo.3. The culture	1. Use primary rat hepatocytes for a more relevant in vitro model.2. Characterize the expression of key metabolic enzymes and transporters in your chosen cell line.3. Use

medium composition may influence lipid metabolism.

serum-free or charcoal-stripped serum media to reduce exogenous lipid influence.

Experimental Protocols

Protocol 1: Oil Red O Staining for Neutral Lipid Detection in Rat Liver

Objective: To identify and quantify neutral lipid accumulation in frozen rat liver sections.

Materials:

- Fresh frozen rat liver tissue
- Optimal Cutting Temperature (OCT) compound
- 10% Neutral Buffered Formalin (NBF)[[10](#)]
- Propylene glycol[[12](#)]
- Oil Red O staining solution (0.5% in propylene glycol)[[13](#)]
- 85% Propylene glycol solution[[12](#)]
- Mayer's Hematoxylin[[10](#)]
- Aqueous mounting medium

Procedure:

- Cut frozen liver sections at 8-10 μm using a cryostat and mount on glass slides.
- Air dry the sections for at least 30 minutes.[[10](#)]
- Fix the sections in 10% NBF for 10 minutes.[[10](#)]

- Rinse gently with tap water.
- Place slides in 100% propylene glycol for 5 minutes.[13]
- Incubate in pre-warmed (60°C) Oil Red O solution for 7-10 minutes.[12][13]
- Differentiate in 85% propylene glycol for 1 minute.[12]
- Rinse thoroughly with distilled water.
- Counterstain nuclei with Mayer's Hematoxylin for 30-60 seconds.[10]
- Rinse with tap water until the water runs clear.
- Mount with an aqueous mounting medium.

Expected Results:

- Neutral Lipids/Lipid Droplets: Bright Red[12]
- Nuclei: Blue[12]

Protocol 2: Nile Red Staining for Lipid Droplets in Cultured Cells

Objective: To visualize and quantify intracellular lipid droplets in live or fixed cells (e.g., primary rat hepatocytes or HepG2 cells) treated with **GSK3739936**.

Materials:

- Cells cultured on glass-bottom plates or coverslips
- Nile Red stock solution (e.g., 1 mg/mL in DMSO)
- Phosphate-Buffered Saline (PBS) or cell culture medium
- Fluorescence microscope with appropriate filters (e.g., TRITC/RFP channel)

Procedure:

- Prepare a fresh working solution of Nile Red (e.g., 1 µg/mL or 200-1000 nM) in serum-free medium or PBS.[14]
- Remove the culture medium from the cells.
- Add the Nile Red working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[15]
- (Optional) For live-cell imaging, you can image the cells directly. For fixed-cell imaging, gently wash the cells twice with PBS.
- Image the cells using a fluorescence microscope. Use an excitation wavelength around 550 nm and an emission wavelength around 640 nm for lipid droplets.[15]

Expected Results:

- Intracellular Lipid Droplets: Yellow-gold to red fluorescence.

Protocol 3: Sample Preparation for Transmission Electron Microscopy (TEM)

Objective: To examine the ultrastructure of vacuoles in rat liver or kidney tissue to identify potential lamellar bodies indicative of phospholipidosis.

Materials:

- Small (~1 mm³) pieces of fresh liver or kidney tissue
- Primary fixative: 2.5% glutaraldehyde in 0.1 M cacodylate buffer
- Secondary fixative: 1% osmium tetroxide[16]
- Uranyl acetate solution[16]
- Ethanol series (50%, 70%, 90%, 100%) for dehydration[16]
- Epoxy resin (e.g., Epon)

- Ultramicrotome

Procedure:

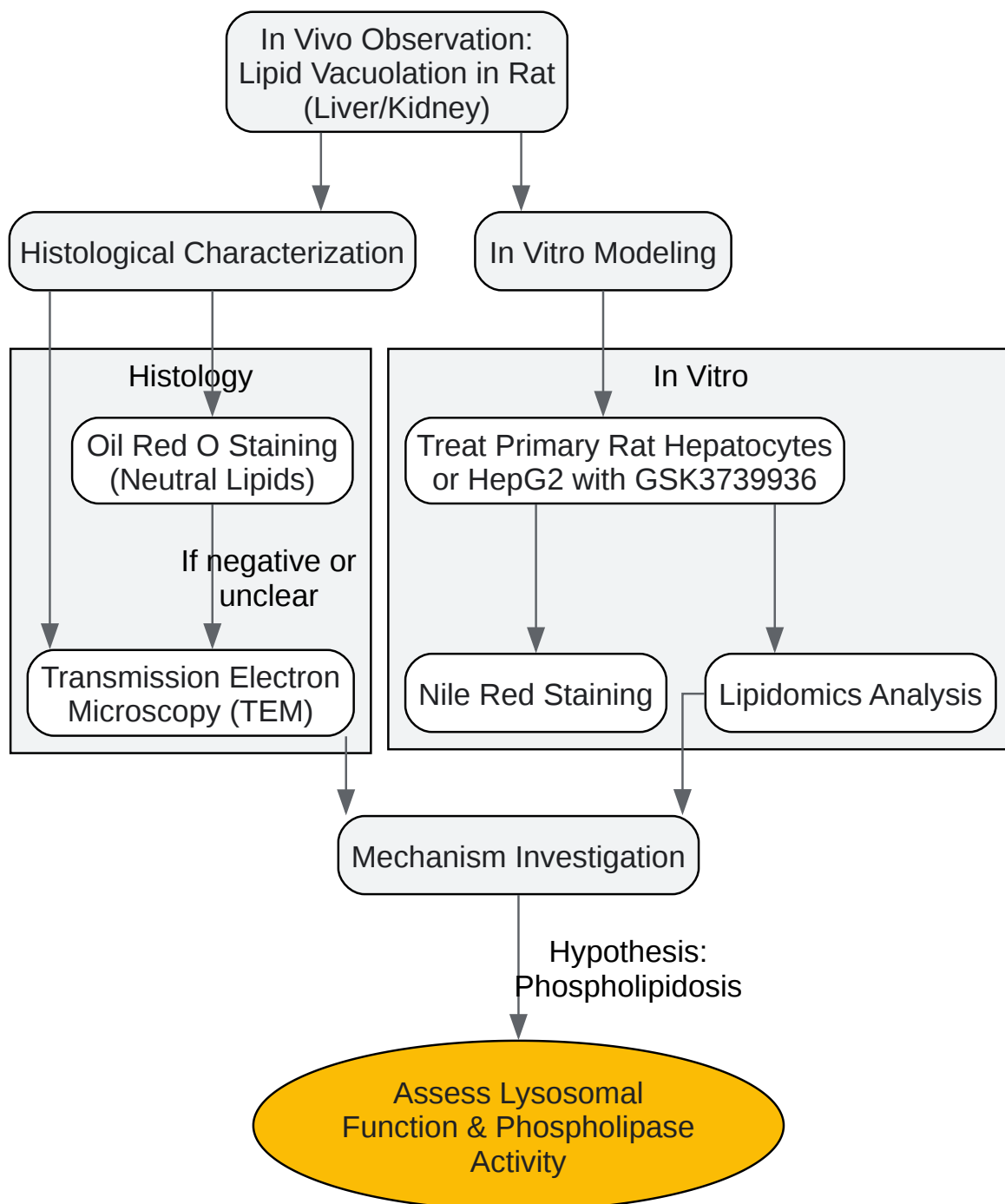
- Primary Fixation: Immediately immerse the small tissue pieces in the primary fixative and store at 4°C for at least 4 hours.
- Washing: Wash the tissue in 0.1 M cacodylate buffer.
- Secondary Fixation: Fix the tissue with 1% osmium tetroxide for 1-2 hours at room temperature. This step is crucial as osmium tetroxide fixes lipids.[\[16\]](#)[\[17\]](#)
- Dehydration: Dehydrate the tissue through a graded series of ethanol concentrations.[\[16\]](#)
- Infiltration: Infiltrate the tissue with epoxy resin.
- Embedding: Embed the tissue in resin blocks and polymerize in an oven.
- Sectioning: Cut ultrathin sections (60-90 nm) using an ultramicrotome.
- Staining: Mount the sections on copper grids and post-stain with uranyl acetate and lead citrate to enhance contrast.
- Imaging: Examine the sections using a transmission electron microscope.

Expected Results:

- Look for membrane-bound lysosomes containing concentric, multi-layered membranes (lamellar bodies), which are the hallmark of phospholipidosis.[\[7\]](#)

Visualizations

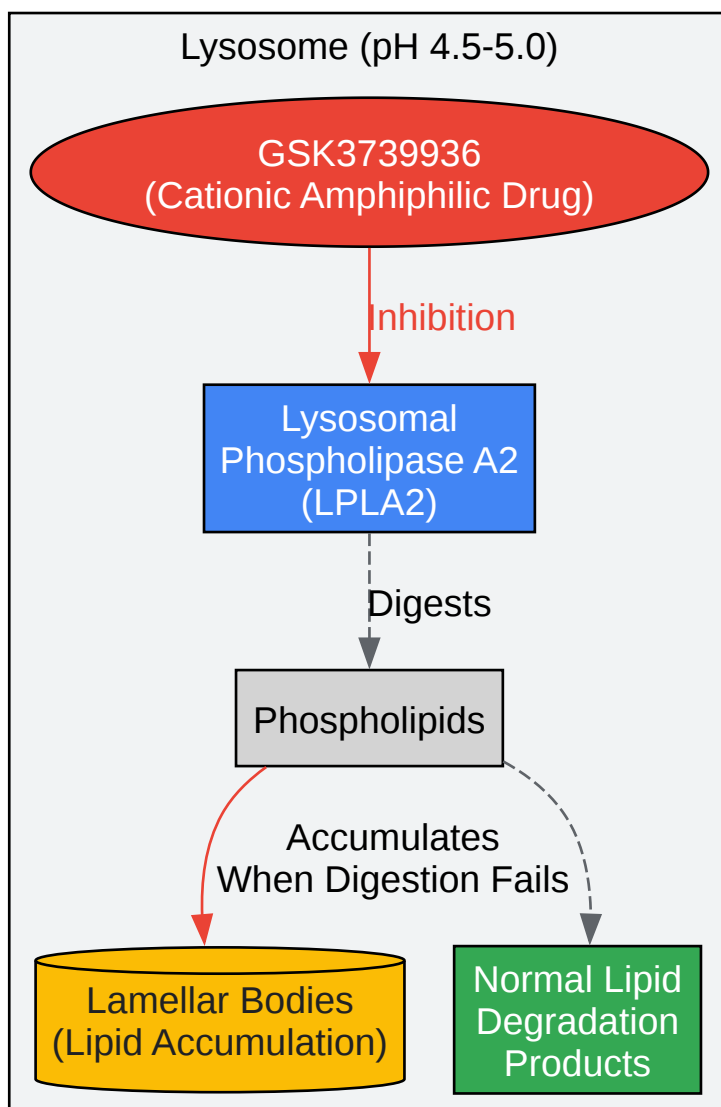
Workflow for Investigating Lipid Vacuolation



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Caption: Workflow for characterizing drug-induced lipid vacuolation.

Proposed Signaling Pathway Disruption



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Caption: Hypothesized mechanism of drug-induced phospholipidosis.

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